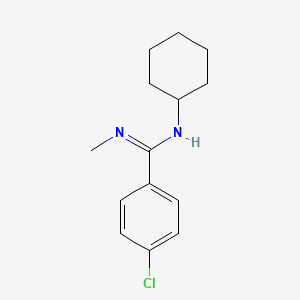
(E)-4-chloro-N-cyclohexyl-N'-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a chloro group attached to the benzene ring, a cyclohexyl group, and a methyl group attached to the carboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with cyclohexylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of (E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-cyclohexylbenzenecarboximidamide
- N-cyclohexyl-N’-methylbenzenecarboximidamide
- 4-chloro-N-methylbenzenecarboximidamide
Uniqueness
(E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide is unique due to the presence of both cyclohexyl and methyl groups attached to the carboximidamide moiety, along with a chloro group on the benzene ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C14H19ClN2 |
|---|---|
Peso molecular |
250.77 g/mol |
Nombre IUPAC |
4-chloro-N-cyclohexyl-N'-methylbenzenecarboximidamide |
InChI |
InChI=1S/C14H19ClN2/c1-16-14(11-7-9-12(15)10-8-11)17-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17) |
Clave InChI |
JEFHYENZWTYYGT-UHFFFAOYSA-N |
SMILES canónico |
CN=C(C1=CC=C(C=C1)Cl)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466553.png)

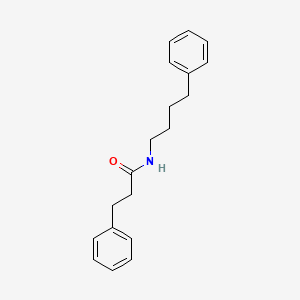
![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12466575.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12466593.png)
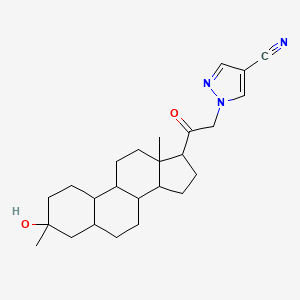
![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)
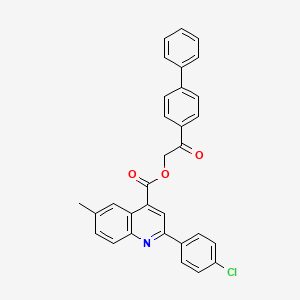
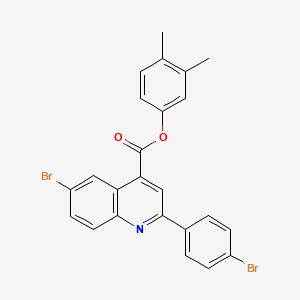
![ethyl 3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12466622.png)
